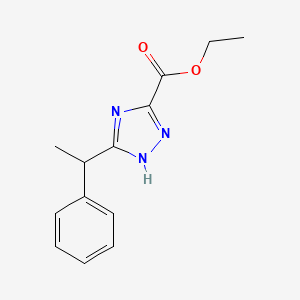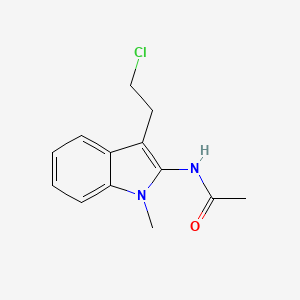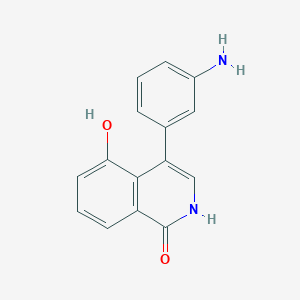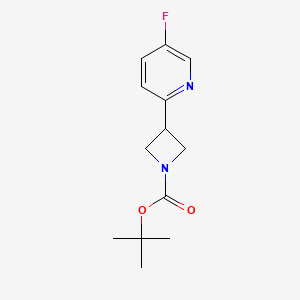
2-(Diethylamino)-7-methoxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-7-methoxy-4H-chromen-4-one is a chemical compound belonging to the class of chromones Chromones are a group of naturally occurring compounds known for their diverse biological activities This particular compound is characterized by the presence of a diethylamino group at the 2-position and a methoxy group at the 7-position of the chromone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-7-methoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the reaction might involve the use of 7-methoxy-4H-chromen-4-one as a starting material, which is then reacted with diethylamine under suitable conditions to introduce the diethylamino group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The diethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can introduce new functional groups, potentially leading to a wide range of derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with various biological molecules, potentially inhibiting or activating specific enzymes or receptors. The methoxy group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethyl methacrylate: This compound shares the diethylamino group but differs in its overall structure and applications.
4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Another compound with a diethylamino group, used in the synthesis of polyimides with high thermal stability.
Uniqueness
2-(Diethylamino)-7-methoxy-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
63961-65-9 |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
2-(diethylamino)-7-methoxychromen-4-one |
InChI |
InChI=1S/C14H17NO3/c1-4-15(5-2)14-9-12(16)11-7-6-10(17-3)8-13(11)18-14/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
QQBFAHQMXMZUHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)

![1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15066634.png)
![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)



![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide](/img/structure/B15066658.png)


